molecular formula C10H13NO3S B14423678 Methyl 4-acetamido-5-ethylthiophene-3-carboxylate CAS No. 81741-91-5

Methyl 4-acetamido-5-ethylthiophene-3-carboxylate

Cat. No.: B14423678
CAS No.: 81741-91-5
M. Wt: 227.28 g/mol
InChI Key: BIRPWHGWIZZJGC-UHFFFAOYSA-N
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Description

Methyl 4-acetamido-5-ethylthiophene-3-carboxylate is a chemical compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an acetamido group at the 4-position, an ethyl group at the 5-position, and a carboxylate ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-acetamido-5-ethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of 5-ethylthiophene-3-carboxylic acid with acetic anhydride to introduce the acetamido group. This is followed by esterification with methanol to form the methyl ester. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-acetamido-5-ethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the acetamido group to an amine.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms into the thiophene ring .

Scientific Research Applications

Methyl 4-acetamido-5-ethylthiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-acetamido-5-ethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

    Methyl 4-acetamido-5-methylthiophene-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 4-acetamido-5-ethylthiophene-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness: Methyl 4-acetamido-5-ethylthiophene-3-carboxylate is unique due to the specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the ethyl group at the 5-position and the methyl ester at the 3-position differentiates it from other thiophene derivatives, making it valuable for specific applications in research and industry .

Properties

CAS No.

81741-91-5

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

methyl 4-acetamido-5-ethylthiophene-3-carboxylate

InChI

InChI=1S/C10H13NO3S/c1-4-8-9(11-6(2)12)7(5-15-8)10(13)14-3/h5H,4H2,1-3H3,(H,11,12)

InChI Key

BIRPWHGWIZZJGC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CS1)C(=O)OC)NC(=O)C

Origin of Product

United States

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